molecular formula C13H11BrINO B12093816 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one

6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one

Cat. No.: B12093816
M. Wt: 404.04 g/mol
InChI Key: WFUBAMYQYWFSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by bromination and iodination steps under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

    Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Halogen exchange reactions to introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one stands out due to its unique bromine and iodine substitutions, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H11BrINO

Molecular Weight

404.04 g/mol

IUPAC Name

6-bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4-one

InChI

InChI=1S/C13H11BrINO/c14-9-3-4-12-10(5-9)13(17)11(15)7-16(12)6-8-1-2-8/h3-5,7-8H,1-2,6H2

InChI Key

WFUBAMYQYWFSEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=O)C3=C2C=CC(=C3)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.